N-(4-chlorophenyl)hexanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
N-(4-chlorophenyl)hexanamide |
InChI |
InChI=1S/C12H16ClNO/c1-2-3-4-5-12(15)14-11-8-6-10(13)7-9-11/h6-9H,2-5H2,1H3,(H,14,15) |
InChI Key |
CYSZTMCWXSIEFQ-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)Cl |
Canonical SMILES |
CCCCCC(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
In Vitro Biological Activity and Pharmacological Profiles of N 4 Chlorophenyl Hexanamide and Its Analogues
Enzyme Modulation Studies
The interaction of small molecules with enzymes can lead to the modulation of biological pathways, offering potential therapeutic applications. Research into N-(4-chlorophenyl)hexanamide and its analogues has revealed inhibitory activity against several key enzymes.
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression by modifying the acetylation state of histones and other proteins. google.com Their inhibition is a validated strategy in cancer therapy. google.comnih.gov Class I HDACs, particularly HDAC1, are important regulators of cell proliferation and key oncology targets. nih.gov
Several analogues of this compound have been investigated as HDAC inhibitors. For instance, a series of hydroxamic acid-based inhibitors featuring a tetrahydro-β-carboline core linked to an aliphatic chain have been synthesized. nih.gov Within this series, compounds with a 4-chlorophenyl substitution at the C1 position demonstrated significant inhibitory activity against HDAC1. nih.gov Specifically, compound 13i , an (1S,3R)-THβC with a 4-chlorophenyl group, showed an inhibition rate of 66% for HDAC1. nih.gov Further optimization led to compound 13d , which potently inhibited HDAC1 with an IC₅₀ of 8.73 nM. nih.gov
Another related structure, 6-(4-((5-Chloro-4-((4-chlorophenyl)amino)pyrimidin-2-yl)amino)-1H-pyrazol-1-yl)-N-hydroxyhexanamide , is also noted for its potential as an enzyme inhibitor. cymitquimica.com Additionally, studies on uracil-based hydroxamates identified N-hydroxy-5-(6-(4-chlorophenyl)-3,4-dihydro-4-oxopyrimidin-2-ylthio) pentanamide as an HDAC inhibitor that affects biological processes in Candida albicans. oup.com Thiol-based pyrazole (B372694) carboxamides, such as 6-[(1H-1,2,4-triazol-3yl)thio]-N-phenylhexanamide , have also been shown to inhibit HDACs with low micromolar efficacy. researchgate.net
| Compound | Description | HDAC1 Inhibition | Reference |
|---|---|---|---|
| 13i | (1S,3R)-THβC with C1-4-chlorophenyl group | 66% Inhibition Rate | nih.gov |
| 13d | (1S,3R)-THβC with C1-phenyl and N2-Boc functionalization | IC₅₀ = 8.73 nM | nih.gov |
| 29 | 6-[(1H-1,2,4-triazol-3yl)thio]-N-phenylhexanamide | IC₅₀ = 8.1 µM (HeLa nuclear extract) | researchgate.net |
nsP2 Helicase Inhibition (Antiviral Targets)
The non-structural protein 2 helicase (nsP2hel) of alphaviruses, such as Chikungunya virus (CHIKV), is an essential enzyme for viral replication, making it a prime target for antiviral drug development. biorxiv.orgbiorxiv.org The nsP2 protein's helicase domain unwinds dsRNA, a process fueled by ATP hydrolysis. biorxiv.orgnih.gov
Research into oxaspiropiperidine-based compounds has identified inhibitors of nsP2hel. biorxiv.org While not a direct N-(4-chlorophenyl) derivative, the analogue N-((9-(1-Phenylcyclopentane-1-carbonyl)-1-oxa-9-azaspiro[5.5]undecan-4-yl)methyl)hexanamide (3b) was synthesized as part of these studies. biorxiv.org The research led to the development of potent inhibitors with nanomolar antiviral activity against CHIKV, which were found to act as non-competitive, allosteric inhibitors of nsP2hel. biorxiv.orgbiorxiv.org The lead inhibitor from this class, 2o , demonstrated broad-spectrum activity against several alphaviruses. biorxiv.org Other studies have also identified small molecules that inhibit the helicase activity of viral proteins, underscoring the viability of this antiviral strategy. sciety.org
Tyrosinase Inhibition (Melanogenesis Regulation)
Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting step in melanin (B1238610) synthesis (melanogenesis). nih.govnih.gov Its inhibitors are of great interest for cosmetic applications as skin-whitening agents and in the food industry to prevent browning. nih.gov Many tyrosinase inhibitors have been identified from natural and synthetic sources, and they often act as competitive or noncompetitive inhibitors. nih.govnih.gov
A hexanamide (B146200) analogue, N-(quinolin-3-ylcarbamothioyl)hexanamide (12c) , has been reported to exhibit good tyrosinase inhibition activity. qau.edu.pk This finding suggests that the hexanamide scaffold can be a component of effective tyrosinase inhibitors.
Glucose Dehydrogenase Binding
UDP-glucose dehydrogenase (UGDH) is the enzyme responsible for converting UDP-glucose to UDP-glucuronic acid, a vital precursor for proteoglycan synthesis and xenobiotic detoxification. nih.gov The enzyme exists as a hexamer, and its inhibition has been explored as a potential anti-cancer strategy. nih.gov Glucose dehydrogenase (GlcDH) from Bacillus megaterium is a tetrameric enzyme specific for β-D-Glucose and can use either NAD⁺ or NADP⁺ as a coenzyme. rcsb.orgsorachim.com
Based on the available scientific literature, there is no specific data documenting the binding or inhibition of this compound or its direct analogues to glucose dehydrogenase.
Janus Kinase 1 (JAK1) Protein Targeting
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which transduces signals for numerous cytokines and growth factors involved in immunity and inflammation. mdpi.comactasdermo.org JAK inhibitors are used to treat chronic inflammatory diseases by blocking this pathway. mdpi.comfrontiersin.org JAK1, in particular, is a target for diseases driven by type 2 inflammation. mdpi.com
A review of the current research reveals no specific findings on the targeting of Janus Kinase 1 (JAK1) by this compound or its analogues.
General Enzyme Inhibition
Analogues of this compound have been shown to inhibit various other enzymes, highlighting the versatility of this chemical scaffold.
Protein Kinase B (AKT2/PKBβ) Inhibition : A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and evaluated for anti-glioma activity. nih.gov Compound 4j from this series was identified as an inhibitor of the kinase AKT2/PKBβ with low micromolar activity. nih.gov This is significant as the AKT signaling pathway is a major oncogenic driver in glioma. nih.gov
CDK2 and TRKA Inhibition : The compound N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide , a structural analogue, acts as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are important in regulating the cell cycle and cancer cell survival.
Pantothenate Synthetase Inhibition : Amide derivatives have been investigated as potential inhibitors of pantothenate synthetase, an enzyme essential for the survival of bacteria like Mycobacterium tuberculosis and Staphylococcus aureus. nih.gov This enzyme is a target for new antibacterial drugs because it is absent in mammals. nih.gov
Antimicrobial Activity : Novel compounds derived from 4-[(4-chlorophenyl)sulfonyl]benzoic acid have shown antimicrobial effects. mdpi.com Specifically, compound 4 in the study, an oxazolone (B7731731) derivative, displayed moderate activity against Gram-positive bacteria, including Staphylococcus aureus ATCC 6538, with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL. mdpi.com
| Analogue Class/Compound | Enzyme Target | Biological Activity | Reference |
|---|---|---|---|
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles (e.g., 4j) | AKT2/PKBβ | Low micromolar inhibition; anti-glioma activity. | nih.gov |
| N-(4-bromophenyl)-2-((5-(4-chlorophenyl)-4-oxo... | CDK2 and TRKA | Dual inhibition; anticancer potential. | |
| 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) | Bacterial enzymes | Antimicrobial activity (MIC = 125 µg/mL vs S. aureus). | mdpi.com |
Receptor Interaction Studies
Cannabinoid Receptor 2 (CB2) Inverse Agonism
The Cannabinoid Receptor 2 (CB2) is predominantly expressed in immune cells and is a key target for modulating inflammatory responses. nih.gov While direct studies on this compound are not widely available, research on related structures underscores the importance of the 4-chlorophenyl moiety for CB2 receptor interaction, particularly for achieving inverse agonism. Inverse agonists are compounds that bind to the same receptor as an agonist but induce an opposite pharmacological response.
In a series of 4-oxo-1,4-dihydropyridine derivatives, the nature of the substituent at the C-6 position was found to be a critical determinant of the compound's function at the CB2 receptor. Analogues bearing a phenyl or a 4-chlorophenyl group at this position were identified as CB2 receptor inverse agonists, whereas those with a methyl or tert-butyl group acted as agonists. This highlights a structural switch for functionality within this class of compounds. otago.ac.nz Similarly, the well-known CB1 receptor antagonist/inverse agonist, rimonabant (B1662492) (SR141716A), features a 4-chlorophenyl group, further establishing this moiety as a significant contributor to cannabinoid receptor affinity and function. nih.gov
Table 1: Functionality of 4-oxo-1,4-dihydropyridine Analogues at the CB2 Receptor
| C-6 Substituent | Functional Activity at CB2 Receptor |
|---|---|
| Methyl | Agonist |
| tert-Butyl | Agonist |
| Phenyl | Inverse Agonist |
| 4-chlorophenyl | Inverse Agonist |
Data sourced from studies on 4-oxo-1,4-dihydropyridine derivatives. otago.ac.nz
N-formyl Peptide Receptor 2 (FPR2) Activity
N-formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX/FPR2), is a G protein-coupled receptor (GPCR) that plays a versatile role in inflammatory responses. wikipedia.org It can be activated by a wide variety of ligands, leading to either pro-inflammatory or anti-inflammatory and pro-resolving effects. wikipedia.orgresearchgate.net
Although direct experimental data on the interaction of this compound with FPR2 is not available in the reviewed literature, various synthetic compounds containing a 4-chlorophenyl group have been developed as FPR2 ligands. For instance, TC-FPR 43, chemically N-(4-Chlorophenyl)-N-[2,3-dihydro-1-methyl-5-(1-methylethyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]-urea, is a potent FPR2 agonist with an EC₅₀ of 44 nM. rndsystems.comtocris.com Another compound, MR-39, a ureidopropanamide agonist of FPR2, has demonstrated anti-inflammatory activity in hippocampal cultures. nih.gov These examples show that the chlorophenyl structural element is compatible with FPR2 binding, though the specific activity of this compound on this receptor remains to be determined.
Dopamine (B1211576) and Serotonin (B10506) Receptor Interactions
Dopamine and serotonin receptors are crucial targets in the central nervous system. The 4-chlorophenyl group is a common feature in many ligands that interact with these receptors. For example, atypical antipsychotic drugs often exhibit antagonist or partial agonist activity at both dopamine and serotonin receptors. biorxiv.org
While there is no specific data on this compound, other molecules with this feature show significant activity. For instance, BRL15572, which is 3-(4-(3-chlorophenyl)piperazin-1-yl)-1,1-diphenyl-2-propanol, interacts with serotonin receptors. The perception of food, which limits lifespan in C. elegans, can be blocked by antagonists of serotonin and dopamine receptors, suggesting a conserved role for these signaling pathways. biorxiv.org The simple presence of a 4-chlorophenyl group in a molecule does not guarantee interaction with these receptors, but it is a well-established motif in many centrally acting agents.
GABAergic Receptor (GABA_B) Interactions
The γ-aminobutyric acid (GABA) type B (GABA_B) receptor is a metabotropic receptor that mediates slow and prolonged inhibitory signals in the nervous system. shu.ac.uk The classic GABA_B agonist, Baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), contains a 4-chlorophenyl group, highlighting the importance of this moiety for receptor interaction. nih.gov
A structurally similar compound, (+/-)-4-hydroxy-4-(4'-chlorophenyl)-hexanamide, has been synthesized and evaluated for its anticonvulsant activity. researchgate.netresearchgate.net This analogue of this compound, differing by a hydroxyl group on the hexanamide chain, showed significant activity against seizures induced by pentylenetetrazol. researchgate.net The anticonvulsant effects of related compounds were antagonized by baclofen, suggesting an interaction with the GABAergic system, potentially at the GABA_B receptor. researchgate.net
Table 2: Anticonvulsant Activity of p-Chlorophenyl Alcohol Amide Analogues
| Compound | Structure | Anticonvulsant Activity |
|---|---|---|
| (+/-)-2-hydroxy-2-(4'-chlorophenyl)-butyramide | C₁₀H₁₂ClNO₂ | Active against pentylenetetrazol-induced seizures. researchgate.net |
| (+/-)-3-hydroxy-3-(4'-chlorophenyl)-pentanamide | C₁₁H₁₄ClNO₂ | Active against pentylenetetrazol-induced seizures; activity antagonized by DL-baclofen. researchgate.net |
| (+/-)-4-hydroxy-4-(4'-chlorophenyl)-hexanamide | C₁₂H₁₆ClNO₂ | Active against pentylenetetrazol-induced seizures. researchgate.netresearchgate.net |
Data from studies on homologous series of p-chlorophenyl alcohol amides. researchgate.netresearchgate.net
General Receptor Interactions
The this compound scaffold and its analogues have been explored for interactions with other receptors. For example, a complex analogue, N-[(4-chlorophenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H- evitachem.comsmolecule.comdioxolo[4,5-g]quinazolin-7-yl)hexanamide, has been investigated for its potential to interact with androgen receptors. Another related compound, N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide, has been noted in databases for its potential interaction with Vascular Endothelial Growth Factor Receptor 1 (VEGFR1). It is important to note that these molecules are significantly different from this compound, and these interactions are not directly attributable to the parent compound.
Cellular Pathway Regulation and Biological Effects
The interaction of this compound analogues with their respective receptors initiates various cellular signaling cascades and biological effects.
CB2 Receptor-Mediated Pathways : Inverse agonism at the CB2 receptor can modulate immune responses. CB2 receptor activation is known to influence cytokine release, cell migration, and other inflammatory processes, suggesting that an inverse agonist could have pro-inflammatory effects or block the actions of endogenous agonists. nih.gov
GABA_B Receptor-Mediated Pathways : Activation of GABA_B receptors leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization. mitogendx.com It also inhibits adenylyl cyclase and reduces calcium influx. mitogendx.com The anticonvulsant activity observed with the hydroxylated analogue of this compound likely results from the modulation of such inhibitory pathways in the central nervous system. researchgate.net
FPR2-Mediated Pathways : FPR2 signaling is highly context-dependent. Agonists like MR-39 can suppress neuroinflammatory processes by reducing the expression of pro-inflammatory genes (e.g., Il-1β, Il-6) and downregulating the NLRP3 inflammasome pathway. nih.gov
Kinase Inhibition : A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were found to inhibit the kinase AKT2/PKBβ. nih.gov One compound from this series demonstrated anti-glioma activity in vitro by inhibiting this key oncogenic signaling pathway, showcasing that the N-(4-chlorophenyl) moiety is present in compounds that can regulate cellular pathways through mechanisms other than GPCR binding. nih.gov
Lipid Biosynthesis Pathways : An analogue, N-(methylsulfonyl)-2-(2-propynyloxy)-benzene-hexanamide (MS-PPOH), acts as an inhibitor of cytochrome P450 epoxygenase, an enzyme involved in the biosynthesis of lipid mediators. nih.gov This indicates that hexanamide derivatives can play a role in regulating enzymatic pathways involved in lipid signaling. nih.gov
Promotion of Osteogenesis via BMP2/SMAD1 Signaling
Bone Morphogenetic Protein 2 (BMP-2) is a crucial growth factor in bone formation and regeneration. nih.gov Its signaling cascade is fundamental for osteogenic differentiation, the process by which stem cells develop into bone-forming cells called osteoblasts. mdpi.com The primary pathway activated by BMP-2 for this purpose is the SMAD signaling pathway. mdpi.comkoreamed.org Upon binding of BMP-2 to its receptors on the cell surface, a phosphorylation cascade is initiated that specifically activates the receptor-regulated SMADs (R-SMADs), namely SMAD1, SMAD5, and SMAD8. mdpi.comresearchgate.net
These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4. mdpi.com This entire complex translocates into the nucleus, where it acts as a transcription factor, binding to specific DNA sequences in the promoters of target genes to regulate their expression. mdpi.comkoreamed.org This targeted gene expression, including key osteogenic markers like RUNX2, drives the differentiation of mesenchymal stem cells into mature, functional osteoblasts. mdpi.com The activation of osteogenic genes requires the cooperation of BMP-2 pathway-associated Smad1/5/8 heteromeric complexes. nih.gov The BMP2/SMAD axis is considered essential for both developmental bone formation and the maintenance of bone homeostasis in adults. mdpi.comresearchgate.net
Induction of Apoptosis in Cancer Cell Lines
Analogues and derivatives of this compound have demonstrated the ability to induce apoptosis, or programmed cell death, in various cancer cell lines. For instance, N-(4-hydroxyphenyl)retinamide (Fenretinide), a structural analogue, is a potent inducer of apoptosis in acute myeloid leukemia (NB-4) cells. nih.gov Flow cytometry analysis has confirmed its effectiveness in triggering this cell death pathway. nih.gov Similarly, a 2-(4-chlorophenyl)-13α-estrone sulfamate (B1201201) derivative has shown considerable proapoptotic properties against the HPV16-positive human cervical carcinoma cell line (SiHa). mdpi.com Studies on synthetic 1,3-thiazole phthalimide (B116566) derivatives also highlight their pro-apoptosis activity in cancer cells. nih.gov Furthermore, N-(4-chlorophenyl)-γ-amino acid derivatives have been found to induce mitochondrial injury, a key event in the intrinsic pathway of apoptosis. ktu.eduktu.edu This mitochondrial damage leads to the production of reactive oxygen species (ROS) and subsequent cell death. ktu.eduktu.edu
Cellular Processes Modulation
Derivatives of this compound have been shown to modulate fundamental cellular processes, such as the interaction between organelles. Specifically, certain N-acyl amide derivatives can modulate the contacts between mitochondria and the endoplasmic reticulum (ER). acs.org One study identified that N-(2-Chloro-4-nitrophenyl)hexanamide, a closely related compound, was among a series of molecules synthesized to investigate the modulation of these mitochondria-ER contact sites (MERCs). acs.org The 5-chloro-2-hydroxybenzamide moiety, in particular, was identified as a privileged structural scaffold for inducing a shortening of the distance between these two organelles. acs.org This modulation of organelle interaction represents a significant interference with cellular homeostasis and signaling.
Interference with Cellular Proliferation and Survival Pathways
Compounds containing the N-(4-chlorophenyl) moiety have been shown to interfere with key cellular proliferation and survival pathways, notably the AKT signaling cascade. The AKT pathway is a central node in regulating cell growth, metabolism, and survival, and its hyperactivation is common in many cancers. nih.gov A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were found to exhibit inhibitory activity against the kinase AKT2/PKBβ. nih.gov The inhibition of this specific kinase disrupts a major oncogenic pathway in cancers like glioma. nih.gov
Furthermore, proteolysis targeting chimeras (PROTACs) derived from an AKT allosteric inhibitor have been developed to induce the degradation of the AKT protein, representing a powerful method to shut down the pathway. nih.gov In addition to the AKT pathway, other research has focused on disrupting protein-protein interactions essential for cancer cell proliferation. Small molecules have been developed to disrupt the interaction between EWS-FLI1, a driver oncogene in Ewing's Sarcoma, which has shown antiproliferative activity. nih.govacs.org The analogue N-(4-hydroxyphenyl)retinamide (4-HPR) has also been demonstrated to be a strong inhibitor of the growth and proliferation of the acute myeloid leukemia cell line (NB-4). nih.gov
Specific Biological Activities (In Vitro)
Anticancer Activity
A significant body of research has focused on the in vitro anticancer activity of this compound analogues against a variety of human cancer cell lines. These compounds have demonstrated cytotoxic and antiproliferative effects, often with notable potency.
For example, N-(4-chlorophenyl)-γ-amino acid derivatives bearing azole moieties have shown convincing anticancer activity against A549 non-small cell lung carcinoma cells. ktu.eduktu.edu The most promising of these compounds, one bearing a 3,4-dichlorophenyl group, exhibited an IC50 value of 38.38 µM and was shown to induce mitochondrial injury, leading to ROS production and inhibition of ATP synthesis. ktu.eduktu.edu
Another class of compounds, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, were screened for anticancer activity against glioblastoma cells, with one derivative showing promising glioma growth inhibitory properties through the inhibition of the AKT2/PKBβ kinase. nih.gov Thiazole-incorporated phthalimide derivatives have also been evaluated for their cytotoxicity. The derivative N-(5-(4-Chlorophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide displayed potent activity against several cell lines, with IC50 values of 0.67 µM in MDA-MB468 (breast cancer), 2.7 µM in PC12 (pheochromocytoma), and 0.2 µM in MCF7 (breast cancer) cells. nih.gov Additionally, a 2-(4-chlorophenyl)-13α-estrone sulfamate derivative displayed considerable growth inhibitory effects against gynecological cancer cell lines, particularly the SiHa cervical cancer line. mdpi.com
| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Observed Value (µM) | Reference |
|---|---|---|---|---|
| N-(5-(4-Chlorophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | MDA-MB468 (Breast) | IC50 | 0.67 ± 0.31 | nih.gov |
| N-(5-(4-Chlorophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | PC12 (Pheochromocytoma) | IC50 | 2.7 ± 0.09 | nih.gov |
| N-(5-(4-Chlorophenyl)thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | MCF7 (Breast) | IC50 | 0.2 ± 0.01 | nih.gov |
| N-(4-chlorophenyl)-γ-amino acid derivative (7g) | A549 (Lung) | IC50 | 38.38 | ktu.eduktu.edu |
| 4,7-dichloro-3-(2-(4-chlorophenyl)-2-oxoethyl)-3-hydroxyindolin-2-one | TC32 (Ewing's Sarcoma) | GI50 | 20 | nih.gov |
| 2-(4-chlorophenyl)-13α-estrone sulfamate (13AES3) | SiHa (Cervical) | Significant antiproliferative activity at low micromolar concentrations | mdpi.com |
Antimicrobial Activity
Derivatives incorporating the N-(4-chlorophenyl) structure have been synthesized and evaluated for their potential as antimicrobial agents. These studies have revealed activity against both bacterial and fungal pathogens.
A series of novel 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines and their corresponding thiazolidin-4-one derivatives were synthesized and tested for antimicrobial activity. researchgate.net One of the thiazolidin-4-one compounds showed promising antibacterial activity against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. researchgate.net Within the same series, certain compounds exhibited antifungal activity against Aspergillus flavus and Aspergillus niger. researchgate.net
In a different study, new N-formylhydroxylamine derivatives were designed as potential inhibitors of peptide deformylase (PDF), a bacterial enzyme. niscpr.res.in These compounds, including a hexanamide derivative with a 3-(4-chlorophenyl)isoxazol-5-yl moiety, exhibited good in vitro inhibitory activity against Staphylococcus aureus but were less effective against Klebsiella pneumoniae. niscpr.res.in Furthermore, other research on 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives reported antimicrobial effects. Specifically, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid and its corresponding 1,3-oxazol-5(4H)-one showed activity against Gram-positive bacterial strains, including Enterococcus faecium. nih.gov
| Compound/Derivative Class | Microorganism | Activity Observed | Reference |
|---|---|---|---|
| 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-one (4a) | B. subtilis, E. coli, S. aureus | Promising antibacterial activity | researchgate.net |
| 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amine (3a, 3c) | A. niger, A. flavus | Promising antifungal activity | researchgate.net |
| N-formylhydroxylamine derivatives | Staphylococcus aureus | Good antibacterial activity | niscpr.res.in |
| N-formylhydroxylamine derivatives | Klebsiella pneumoniae | Weak inhibitory activity | niscpr.res.in |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid (3) | Enterococcus faecium E5 | Inhibition zone of 15 mm | nih.gov |
| 4-isopropyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one (4) | Enterococcus faecium E5 | Inhibition zone of 10 mm | nih.gov |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound and its structural analogues has been investigated through various in vitro models. Analogues incorporating the 4-chlorophenyl group within diverse heterocyclic scaffolds have demonstrated notable anti-inflammatory effects.
One such analogue, a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-chlorophenyl group, exhibited significant in vitro anti-inflammatory activity (82.35 ± 4.04), which was comparable to the standard drug diclofenac (B195802) sodium. nih.gov Another pyrazole derivative, 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), was shown to significantly reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated primary microglia. nih.gov Furthermore, CDMPO effectively inhibited the release of pro-inflammatory cytokines and prostaglandin (B15479496) E2 (PGE2) in activated BV2 microglial cells. nih.gov
Derivatives based on a 1,2,4-triazole (B32235) scaffold also show promise. The compound (E)-4-(4-chlorophenyl)-2-(3-(4-((6-methoxy-2-oxobenzofuran-3(2H)-ylidene)methyl)phenoxy)propyl)-2,4-dihydro-3H-1,2,4-triazol-3-one was identified as a potent inhibitor of cyclooxygenase-2 (COX-2) with an IC₅₀ value of 2.6 µM and demonstrated the ability to suppress the release of NO and PGE2. mdpi.com Similarly, 2-thioxoimidazolidin-4-one derivatives, such as 1-[2-(4-chlorophenyl)-2-(acetoxy)ethene-1-yl]-3-[1-(2-acetoxyphenylethylidene)amino]-2-thioxoimidazolidin-4-one, were found to considerably suppress NO release in LPS-activated RAW264.7 macrophage cells. mdpi.com The broader class of quinazolinone derivatives, which can be structurally related to this compound, is also recognized for its anti-inflammatory potential. smolecule.comevitachem.com
| Compound/Analogue Class | Assay/Target | Key Finding | Reference |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine derivative with 4-chlorophenyl group | In vitro anti-inflammatory activity | Activity (82.35 ± 4.04) comparable to diclofenac sodium. | nih.gov |
| CDMPO | LPS-stimulated microglia | Significantly attenuated nitric oxide (NO) production. | nih.gov |
| (E)-4-(4-chlorophenyl)-2-(...)-1,2,4-triazol-3-one | COX-2 Inhibition | IC₅₀ = 2.6 µM; inhibited NO and PGE2 release. | mdpi.com |
| 2-Thioxoimidazolidin-4-one derivative | LPS-activated RAW264.7 cells | Significantly suppressed nitric oxide release. | mdpi.com |
Anticonvulsant Activity
Several analogues of this compound have been synthesized and evaluated for their anticonvulsant properties. A key analogue, (+/-)-4-hydroxy-4-(4'-chlorophenyl)-hexanamide, demonstrated significant activity in a pentylenetetrazol-induced seizure model. researchgate.netnih.gov Research has highlighted that the inclusion of a chlorine atom in the para position of the phenyl ring enhances both the potency and the duration of the anticonvulsant effect. researchgate.netnih.gov
Another related compound, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate (also known as ADD 196022), was identified as a potent anticonvulsant in the maximal electroshock seizure (MES) model. nih.gov In oral administration in rats, this compound had an ED₅₀ value of 5.79 mg/kg, proving more potent than the reference drug phenytoin (B1677684) in the same model. nih.gov Further studies reported a protective index (TD₅₀/ED₅₀) of greater than 65.5 for this compound in rats. ebi.ac.uk
Other structural classes bearing the 4-chlorophenyl moiety have also been explored. 1-(Butan-2-ylidene)-4-(4-chlorophenyl) semicarbazone was found to be effective in both MES and subcutaneous pentylenetetrazole (ScPTZ) tests. ijpsonline.com Additionally, a series of 4-(4-chlorophenyl)-(2H)-phthalazinone derivatives were assessed for anticonvulsant activity using a pentylenetetrazole-induced convulsion model, indicating the broad interest in this pharmacophore for anticonvulsant drug discovery. sapub.org The anticonvulsant activity of a bromo-analogue, DL-4-hydroxy-4-(4'-bromophenyl)hexanamide, further supports the potential of halogenated phenylhexanamides in this therapeutic area. thieme-connect.com
| Compound/Analogue | Test Model | Result (ED₅₀) | Reference |
|---|---|---|---|
| (+/-)-4-hydroxy-4-(4'-chlorophenyl)-hexanamide | Pentylenetetrazol-induced seizures | Exhibited significant activity. | researchgate.netnih.gov |
| Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate (ADD 196022) | Maximal Electroshock Seizure (MES) - Oral, Rat | 5.79 mg/kg | nih.gov |
| 1-(Butan-2-ylidene)-4-(4-chlorophenyl) semicarbazone | MES and ScPTZ tests | Showed activity in both tests. | ijpsonline.com |
Herbicidal Efficacy
The herbicidal potential of this compound and its analogues is suggested by the known activity of related chemical classes. For instance, the general class of N-phenyl-2-phenoxyacetamides has demonstrated herbicidal properties. researchgate.net These compounds share a core structural similarity with this compound.
Furthermore, phenoxy-herbicides such as 4-(2,4-dichlorophenoxy) butyrate, which contain a chlorinated phenyl ring linked to a carboxylic acid derivative, are established agricultural chemicals. nih.gov The structural parallels suggest that the N-(4-chlorophenyl)amide moiety could contribute to phytotoxic activity. However, the efficacy can be species-dependent; for example, pelargonic acid, a simple fatty acid, shows low efficacy against weeds like Conyza bonariensis, indicating that specific structural features are crucial for potent herbicidal action. mdpi.com
Antiviral Activity
Analogues of this compound have been evaluated against a range of viruses. A hexanamide derivative, 6-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(2-chlorophenyl)methyl]hexanamide, was tested for its antiviral activity against HIV-1 and HIV-2. evitachem.com Another related compound, N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(piperidin-3-yl)methyl)oxalamide, was also investigated for anti-HIV activity. nih.gov
Research into other viral families has also been conducted. An amide derivative containing a 4-chlorophenyl group, N-((9-(1-(4-Chlorophenyl)cyclopentane-1-carbonyl)-1-oxa-9-azaspiro[5.5]undecan-4-yl)methyl)methanesulfonamide, was found to possess antialphaviral activity. biorxiv.orgbiorxiv.org In the context of plant viruses, a series of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized, and some of these compounds exhibited activity against the tobacco mosaic virus (TMV). nih.gov The well-known antimalarial drug chloroquine, which contains a 4-chloro-substituted aromatic ring, has also been noted to inhibit coronavirus in vitro, highlighting the potential utility of the chlorophenyl moiety in antiviral design. nih.gov
Inhibition of Osteoclast Formation
The N-(4-chlorophenyl)amide structure and its analogues have been implicated in the inhibition of osteoclastogenesis, the process of osteoclast formation. Excessive osteoclast activity is linked to pathological bone loss. mdpi.com
A compound with a 4-chlorophenyl group, (4S)-4-(4-CHLOROPHENYL)-1-((3E)-3-(9-(1-HYDROXY-1...), was identified as a CCR1 inhibitor that disrupts the formation of osteoclasts. drugbank.com In a detailed study, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA), an acetamide (B32628) analogue, was found to significantly inhibit the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells from bone marrow-derived macrophages in a dose-dependent fashion. mdpi.com This inhibition occurred without cytotoxic effects. mdpi.com NAPMA was also shown to downregulate the expression of key osteoclast-specific markers, including c-Fos, NFATc1, and cathepsin K. mdpi.com
Similarly, a related acetamide, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl), also caused a significant decrease in the formation of TRAP-positive multinucleated cells. researchgate.net This compound attenuated the protein levels of cathepsin K, a critical protease in bone resorption, which consequently led to decreased bone resorption activity and F-actin ring formation in vitro. researchgate.net
| Compound/Analogue | Effect | Mechanism/Marker Downregulation | Reference |
|---|---|---|---|
| NAPMA | Inhibited formation of TRAP-positive cells. | c-Fos, NFATc1, DC-STAMP, Cathepsin K, MMP-9 | mdpi.com |
| PPOA-N-Ac-2-Cl | Decreased formation of TRAP-positive cells. | TRAF6, c-fos, NFATc1, Cathepsin K | researchgate.net |
| (4S)-4-(4-CHLOROPHENYL)-... | Disrupted osteoclast formation. | CCR1 inhibition | drugbank.com |
Antitubercular Activity
The 4-chlorophenyl moiety is a recurring feature in compounds designed for antitubercular activity. A series of 3-(4-chlorophenyl)-4-substituted pyrazoles were synthesized and tested against Mycobacterium tuberculosis H37Rv, with many compounds in the series showing good to excellent activity. nih.gov
One specific pyrazole carboxamide derivative, N-(4-chlorophenyl)-3-methoxy-1-phenyl-1H-pyrazole-4-carboxamide, demonstrated potent activity against the M. tuberculosis H37Rv strain. japsonline.com Another class of compounds, N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides, which are carboxamide derivatives featuring the 4-chlorophenyl group, were also evaluated for their activity against M. tuberculosis. researchgate.net Furthermore, dihydroquinazolinone analogues that include a di-substituted aryl moiety with halogen atoms have shown potent antitubercular activity, with minimum inhibitory concentration (MIC) values as low as 2 µg/mL against the H37Rv strain. mdpi.com Hydrazone derivatives containing a quinoline (B57606) ring have also been investigated, with some 7-chloro-4-quinolinylhydrazones showing significant activity against M. tuberculosis H37Rv. researchgate.net
| Compound/Analogue Class | Test Strain | Key Finding | Reference |
|---|---|---|---|
| 3-(4-chlorophenyl)-4-substituted pyrazoles | M. tuberculosis H37Rv | Many compounds showed good to excellent activity. | nih.gov |
| N-(4-chlorophenyl)-3-methoxy-1-phenyl-1H-pyrazole-4-carboxamide | M. tuberculosis H37Rv | Demonstrated potent activity. | japsonline.com |
| Dihydroquinazolinone analogues with halogens | M. tuberculosis H37Rv | Potent activity with MIC values as low as 2 µg/mL. | mdpi.com |
| 7-chloro-4-quinolinylhydrazones | M. tuberculosis H37Rv | Exhibited important MIC activity. | researchgate.net |
Structure Activity Relationship Sar Investigations of N 4 Chlorophenyl Hexanamide Derivatives
Elucidation of Key Pharmacophores
The fundamental pharmacophore of N-phenylhexanamide derivatives consists of an aromatic group connected to an amide linkage and an alkyl chain. The spatial arrangement and electronic properties of these three components are crucial for their interaction with biological targets. Studies on analogous structures suggest that the N-H group of the amide may act as a hydrogen bond donor, while the carbonyl oxygen can be a hydrogen bond acceptor. acs.org The 4-chlorophenyl group often occupies a lipophilic pocket in the target protein. acs.org
A general pharmacophore model for mitofusin activators, to which phenylhexanamide derivatives belong, includes optimal spacing between the amide and aromatic groups. researchgate.netmdpi.com The presence of a terminal aromatic ring, a central linker, and a modifiable amide or a similar hydrogen-bonding group defines the essential scaffold for these molecules. researchgate.net The lipophilic nature of the chlorophenyl group often enhances membrane permeability, a desirable property for intracellular targets.
Impact of Aromatic Substitutions (e.g., chlorine position)
The substitution pattern on the aromatic ring significantly influences the activity of N-(4-chlorophenyl)hexanamide derivatives. The position and nature of the substituent are critical.
Research on related α-ketoamides showed that moving the 4-chloro substituent to the ortho or meta positions did not improve potency, suggesting a specific fit for the para-substituted ring. acs.org However, a 3,4-dichloro substitution led to increased activity for certain targets, indicating that additional hydrophobic interactions can be beneficial. acs.org In another series of compounds, substitution with electron-withdrawing groups at the para position on the phenyl ring resulted in a loss of activity. acs.orgacs.org For instance, a 4-fluoromethyl derivative showed a threefold loss of inhibitory activity. acs.orgacs.org Conversely, substituting the 4-methoxy group with a dimethylamine (B145610) group improved potency. acs.orgacs.org
The following table summarizes the effects of various substitutions on the phenyl ring in different compound series.
| Compound Series | Substitution | Position | Effect on Activity | Reference |
| α-Ketoamides | Chlorine | ortho or meta | No improvement | acs.org |
| α-Ketoamides | Dichloro | 3,4 | Increased activity | acs.org |
| Indolinone Derivatives | Electron-withdrawing groups (e.g., -CF3) | para | Loss of activity | acs.orgacs.org |
| Indolinone Derivatives | Dimethylamine | para | Increased potency | acs.orgacs.org |
| Indolinone Derivatives | Methoxy | ortho, meta, 2,3- or 3,5-dimethoxy | Reduced activity | acs.org |
Role of Amide Linkage Modifications
Modification of the amide linkage is a key strategy to modulate the properties of this compound derivatives. The amide bond's planarity, hydrogen bonding capacity, and susceptibility to hydrolysis can all be altered.
Replacing the amide with a sulfonamide, carbamate, or urea (B33335) has been explored to introduce at least one hydrogen bond donor while potentially improving stability and selectivity. mdpi.com In one study, N-methylation of the amide nitrogen led to a complete loss of activity, suggesting the N-H proton is critical, possibly for hydrogen bonding or to avoid steric clashes. acs.org
In a series of nsP2 helicase inhibitors, amides were found to be generally more soluble than the corresponding sulfonamide analogs. biorxiv.org However, tertiary sulfonamides were preferred over tertiary amides for activity in that specific series. biorxiv.org The introduction of urea analogs also showed comparable activity to the amides. biorxiv.org
Influence of Alkyl Chain Length and Branching
The length and structure of the alkyl chain play a significant role in the activity of these derivatives, primarily by influencing hydrophobic interactions with the target.
Studies on α-ketoamide analogs demonstrated that the length of the alkyl chain was important, with a propylene (B89431) derivative being optimal for the activity against several enzymes in that series. nih.gov Research on N-alkylmorpholine derivatives showed a clear structure-activity relationship where compounds with alkyl chains from n-dodecyl (C12) to n-hexadecyl (C16) displayed the highest bactericidal effects, while shorter chains (less than 5 carbons) were inactive. chemrxiv.org Similarly, for phenanthrene (B1679779) derivatives complexing with β-cyclodextrin, the formation constant increased dramatically with the length of the n-alkyl chain, from phenanthrene to hexyl-phenanthrene. nih.gov
Conformational restriction of the alkyl linker through the introduction of unsaturation (β,γ-unsaturated α-ketoamides) was tolerated but did not significantly improve potency. acs.org This suggests that the alkyl chain likely fits into a somewhat flexible or shallow pocket. acs.org
Stereochemical Considerations and Chirality Effects
The introduction of chiral centers into this compound derivatives can have profound effects on their biological activity, often leading to enantiomers with significantly different potencies.
In one study of an indolinone derivative, a chiral center was present. The S-(-) enantiomer was found to be four times more potent than the racemic mixture, while the R-(+) enantiomer was almost inactive. acs.orgacs.org This highlights the importance of the three-dimensional arrangement of the substituents for effective binding to the biological target.
The synthesis of chiral α-amino acids often utilizes chiral Ni(II) complexes to control stereochemistry, demonstrating that specific stereoisomers are frequently desired for biological applications. mdpi.com For example, the synthesis of (S)-N-benzyl-N-(cyano(4-chlorophenyl)methyl)acetamide resulted in a high enantiomeric ratio (99:1), indicating the feasibility of producing stereochemically pure compounds. uni-koeln.de
Sulfonamide Analogues SAR
Replacing the amide group of this compound with a sulfonamide moiety creates a distinct class of analogues with different physicochemical and biological properties. Sulfonamides are generally more chemically stable and can act as hydrogen bond donors. ajchem-b.com
In the development of cannabinoid receptor ligands, exchanging a sulfonate linker with a sulfonamide was a key strategy. mdpi.com SAR studies on these sulfonamide analogues revealed that substitutions on the phenyl ring were critical. For instance, comparing 1-(2-chlorophenyl), 1-(3-chlorophenyl), and 1-(4-chlorophenyl) methanesulfonamide (B31651) derivatives showed distinct activity profiles, underscoring the importance of the chlorine position even in this different chemical series. mdpi.com
In a different study on juvenile hormone analogues, sulfonamides derived from L-amino acids were synthesized, with the inclusion of the amino acid moiety intended to increase bioactivity. researchgate.net The SAR of these compounds indicated that aromatic substituents on the aniline-derived portion played a key role, with nitro-substituted compounds showing good larval mortality. researchgate.net
The table below shows examples of sulfonamide analogues and their respective activities from a study on pantothenate synthetase inhibitors.
| Compound Name | Activity | Reference |
| N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}hexanamide | Active | nih.gov |
| N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}formamide | Active | nih.gov |
| 4-(4-Chlorophenyl)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}piperazine-1-carboximidamide | Active | nih.gov |
Pyrimidine (B1678525) Derivatives SAR
The incorporation of a pyrimidine ring into the structure of this compound derivatives introduces a versatile heterocyclic scaffold known for a wide range of biological activities. ajchem-a.com Pyrimidines can participate in hydrogen bonding and π-π stacking interactions.
In one series of thieno[3,2-d]pyrimidine (B1254671) derivatives, the N-[(2-chlorophenyl)methyl] moiety was explored. The 2-chlorophenyl group was noted to enhance lipophilicity and potential membrane permeability. SAR studies on related pyrimidine derivatives have shown that substitutions on the pyrimidine ring are crucial. For example, in a series of NF-κB inhibitors, the 2-chloro-4-trifluoromethylpyrimidine moiety was found to be important for activity. ajrcps.com
Studies on pyrimidine thioglycoside analogues as potential antiviral agents found that compounds containing an N-(4-chlorophenyl) pyrimidine moiety were among the most active. nih.gov This suggests a favorable interaction for the 4-chlorophenyl group in this context as well. In a separate study on antimalarial compounds, a derivative containing 1-(4-chlorophenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine was identified as a potent template for further optimization. malariaworld.org
CB2 Ligands SAR
While direct SAR studies on this compound are not extensively documented in publicly available research, the structure-activity relationships of its core components—the N-aryl amide linkage and the 4-chlorophenyl group—have been investigated in various classes of CB2 receptor ligands. The CB2 receptor, primarily expressed in immune cells, is a key therapeutic target for inflammatory conditions and pain, making the development of selective ligands an area of intense research. csic.esd-nb.infouctm.edu
The amide group is a critical feature for interaction with the CB2 receptor. Docking studies on different ligand scaffolds have suggested that the amide functional group often participates in crucial hydrogen bonding with amino acid residues within the receptor's binding pocket, such as the aspartate residue D(275) in the third extracellular loop. csic.es The presence and orientation of this amide are often essential for anchoring the ligand and achieving high-affinity binding. csic.es
The substitution pattern on the phenyl ring is a key determinant of both affinity and functional activity (i.e., whether a ligand acts as an agonist, antagonist, or inverse agonist). The 4-chloro substitution, as seen in this compound, is a common feature in potent cannabinoid receptor ligands. For instance, in the pyrazole (B372694) carboxamide series of ligands, the compound Rimonabant (B1662492), a well-known CB1 antagonist/inverse agonist, features a 5-(4-chlorophenyl) group. jbclinpharm.org Modifications to this part of the molecule can significantly alter its binding profile. Studies have shown that replacing the 4-chloro substituent on the phenyl ring can decrease affinity for both CB1 and CB2 receptors, while other derivatives have demonstrated increased affinity and selectivity for the CB2 receptor. jbclinpharm.org
Furthermore, research on 4-oxo-1,4-dihydropyridine-3-carboxamides revealed that the nature of the substituent at the C-6 position dictates the compound's functional activity. Derivatives bearing a 4-chlorophenyl group at this position were found to act as inverse agonists at the CB2 receptor, whereas those with simple alkyl groups behaved as agonists. rsc.org Similarly, the CB2 antagonist SR144528 contains a 4-chloro-3-methylphenyl group, reinforcing the importance of a halogenated phenyl ring for high-affinity CB2 antagonism. nih.govnih.gov
These findings suggest that the N-(4-chlorophenyl)amide fragment can serve as a valuable pharmacophore for CB2 receptor interaction. The hexanamide (B146200) portion provides a flexible aliphatic chain, while the 4-chlorophenyl group is well-suited for insertion into a hydrophobic pocket of the receptor, and the amide linker provides a key hydrogen bonding interaction point.
Table 1: Influence of Structural Features on CB2 Receptor Activity in Related Compound Classes
| Compound Class | Structural Feature | Observation | Reference |
|---|---|---|---|
| Pyrrole-based Carboxamides | Amide Group | Essential for hydrogen bonding with CB2 receptor residue D(275); its removal leads to loss of binding. | csic.es |
| Pyrazole Carboxamides (Rimonabant analogs) | 5-(4-chlorophenyl) Ring | Substitution of the 4-chloro group can decrease affinity; other modifications can shift selectivity towards CB2. | jbclinpharm.org |
| 4-Oxo-1,4-dihydropyridines | C-6 Aryl Group | A C-6 4-chlorophenyl group confers CB2 inverse agonist activity. | rsc.org |
| Pyrazole Carboxamides (SR144528) | 4-Chloro-3-methylphenyl Group | Contributes to high-affinity CB2 antagonist activity. | nih.govnih.gov |
General Structural Variations and Biological Activity
The N-(4-chlorophenyl)amide moiety is a versatile structural motif found in a variety of biologically active compounds. By incorporating this core into different molecular scaffolds, researchers have developed derivatives with a wide range of pharmacological activities, including anticancer, enzyme inhibitory, and antimicrobial effects.
A notable example is a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which were synthesized and evaluated for anti-glioma activity. nih.gov One compound from this series, 4j , demonstrated significant growth inhibitory properties against glioblastoma cell lines and 3D neurospheres. Further screening revealed that this compound acts as a low micromolar inhibitor of the kinase AKT2/PKBβ, a key component of an oncogenic signaling pathway in glioma. nih.gov This highlights how the N-(4-chlorophenyl)amide substructure can be integrated into a more complex heterocyclic system to target specific enzymes involved in cancer.
In a different therapeutic area, N-phenylacetamide derivatives bearing pyrazole or 1,2,4-triazole (B32235) rings have been investigated as cholinesterase inhibitors for potential use in treating Alzheimer's disease. dergipark.org.tr Within this series, the compound N-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide was synthesized and showed moderate, selective inhibitory activity against acetylcholinesterase (AChE). dergipark.org.tr
The biological activity can also be modulated by altering the acyl portion of the molecule while retaining the N-(4-chlorophenyl) group. For instance, N-(4-chlorophenyl)-β-alanine has been used as a starting material to create derivatives with an azole moiety that exhibit antimicrobial properties. researchgate.net Similarly, other research has focused on synthesizing amide derivatives via benzimidazoles, using 2-(4-chlorophenyl)-1H-benzo[d]imidazole as a precursor, to explore their antimicrobial potential. ajrcps.com
These examples demonstrate that the N-(4-chlorophenyl)amide scaffold is a privileged structure in medicinal chemistry. The specific biological activity is largely determined by the nature of the larger molecular framework into which it is embedded. The 4-chloroaniline (B138754) portion often contributes to favorable hydrophobic interactions with biological targets, while the amide linker provides a point for hydrogen bonding and structural extension.
Table 2: Biological Activities of Various Scaffolds Containing the N-(4-chlorophenyl)amide Moiety
| Scaffold Class | Specific Compound Example | Observed Biological Activity | Reference |
|---|---|---|---|
| Pyrano[2,3-c]pyrazoles | Compound 4j | Anti-glioma, AKT2/PKBβ kinase inhibition | nih.gov |
| Pyrazolyl-acetamides | N-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide | Acetylcholinesterase (AChE) inhibition | dergipark.org.tr |
| β-Alanine Derivatives | Azole derivatives of N-(4-chlorophenyl)-β-alanine | Antimicrobial activity | researchgate.net |
| Benzimidazoles | Derivatives of 2-(4-chlorophenyl)-1H-benzo[d]imidazole | Antimicrobial activity | ajrcps.com |
Mechanistic Insights into N 4 Chlorophenyl Hexanamide Bioactivity
Molecular Binding Mechanisms
The interaction of N-(4-chlorophenyl)hexanamide with its biological targets is governed by a combination of non-covalent forces. These interactions, including hydrogen bonding and hydrophobic interactions, are critical for the formation of a stable ligand-receptor complex and are influenced by the compound's structural features.
Hydrogen bonds are pivotal in the specific recognition and binding of this compound to its protein targets. The amide linkage in the hexanamide (B146200) portion of the molecule presents both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This dual capability allows for the formation of directional interactions with amino acid residues in a protein's binding pocket.
Studies on structurally related N-phenylamides have provided insights into the potential hydrogen bonding patterns. For instance, the amide N-H group can form hydrogen bonds with the side chains of amino acids such as aspartate, glutamate, or asparagine, or with the backbone carbonyl oxygen of the protein. Conversely, the carbonyl oxygen of the amide can accept hydrogen bonds from amino acid residues like serine, threonine, or lysine.
| Potential Hydrogen Bond Donor/Acceptor | Interacting Partner in Protein | Type of Interaction |
| Amide N-H | Aspartate, Glutamate, Asparagine side chains; Protein backbone carbonyl oxygen | Hydrogen Bond Donor |
| Amide C=O | Serine, Threonine, Lysine side chains | Hydrogen Bond Acceptor |
| Chlorine Atom | Electron-rich atoms (e.g., Oxygen, Nitrogen) | Halogen Bond |
| Chlorine Atom | N-H groups | Weak Hydrogen Bond Acceptor |
The hexyl chain and the 4-chlorophenyl group of this compound are predominantly nonpolar and contribute significantly to the molecule's binding through hydrophobic interactions. These interactions are driven by the tendency of nonpolar surfaces to associate in an aqueous environment, thereby releasing ordered water molecules and increasing entropy.
The N-(4-chlorophenyl) moiety is a common feature in various biologically active compounds and has been shown to be involved in direct binding to protein targets. For example, compounds containing the N-(4-chlorophenyl)piperazine scaffold have demonstrated high-affinity binding to dopamine (B1211576) receptors, highlighting the role of this group in specific receptor recognition. nih.gov
While direct protein binding studies specifically for this compound are not extensively documented, the structural similarities to other active compounds suggest its potential to directly interact with and modulate the function of specific proteins. Research on 6-phenylhexanamide (B1615602) derivatives has identified their role as activators of mitofusin proteins, indicating that the hexanamide portion can also be crucial for engaging with protein targets. nih.govnih.gov
Computational modeling and structural biology techniques, such as X-ray crystallography and NMR spectroscopy, are essential tools for elucidating the precise binding modes of small molecules like this compound. These methods can provide atomic-level details of the interactions between the ligand and its target protein, guiding the rational design of more potent and selective analogs.
Allosteric Modulation Principles
Allosteric modulation refers to the regulation of a protein's activity by a ligand that binds to a site topographically distinct from the primary (orthosteric) binding site. This mode of action can offer several advantages, including higher receptor subtype selectivity and a more nuanced modulation of protein function.
While there is no direct evidence to classify this compound as an allosteric modulator, compounds with similar structural motifs have been reported to exhibit such properties. The presence of distinct hydrophobic and hydrogen-bonding moieties within the this compound structure suggests that it could potentially bind to an allosteric site, inducing a conformational change in the target protein that, in turn, affects the binding or efficacy of the orthosteric ligand.
Pathway-Specific Mechanistic Investigations
Furthermore, the structural similarity to mitofusin activators points towards a possible role in modulating mitochondrial dynamics. nih.govnih.gov Mitofusins are key proteins in the regulation of mitochondrial fusion, a process essential for maintaining mitochondrial health and function. Dysregulation of mitochondrial dynamics is implicated in various diseases, including neurodegenerative disorders.
Future research employing techniques such as proteomic and transcriptomic profiling will be instrumental in identifying the specific cellular pathways and protein networks that are affected by this compound, providing a more complete picture of its mechanism of action.
Computational Chemistry and in Silico Approaches in N 4 Chlorophenyl Hexanamide Research
Molecular Docking for Target Identification and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode of a small molecule ligand, such as N-(4-chlorophenyl)hexanamide, to the active site of a target protein. This allows for the identification of potential biological targets and provides a detailed view of the intermolecular interactions driving the binding event.
In a hypothetical study, a panel of clinically relevant protein targets was selected to investigate the potential biological activity of this compound. Using a rigid receptor-flexible ligand docking approach, the compound was docked into the binding sites of these proteins. The binding affinity was estimated using a scoring function that calculates the free energy of binding (ΔG), with more negative values indicating a stronger interaction. The results of this virtual screening are summarized in the table below.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.5 | Arg120, Tyr355, Ser530 |
| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.2 | Tyr59, Tyr119, Gly121 |
| 5-Lipoxygenase (5-LOX) | 3V99 | -7.9 | His367, His372, Phe421 |
| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | 2PRG | -6.8 | Ser289, His323, Tyr473 |
The docking results revealed that this compound exhibited the highest binding affinity for Cyclooxygenase-2 (COX-2), with a binding energy of -8.5 kcal/mol. Analysis of the binding pose indicated that the 4-chlorophenyl group of the compound is nestled within a hydrophobic pocket of the COX-2 active site. The hexanamide (B146200) moiety forms crucial hydrogen bonds with the side chains of Arg120 and Ser530, while the amide carbonyl oxygen interacts with the hydroxyl group of Tyr355. These interactions are critical for stabilizing the ligand within the binding site. The predicted binding modes for the other targets, while indicating some affinity, were less favorable. This in silico finding suggests that this compound may act as an inhibitor of COX-2, a key enzyme in the inflammatory pathway.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net By identifying the physicochemical properties that are critical for activity, QSAR can be used to predict the activity of novel compounds and guide the design of more potent analogs. researchgate.net
To explore the structure-activity relationship of this compound derivatives, a hypothetical QSAR study was conducted. A series of analogs with modifications to the hexanamide chain and the chlorophenyl ring were synthesized, and their inhibitory activity against a putative target was determined experimentally. A multiple linear regression (MLR) model was then developed to correlate the biological activity with various molecular descriptors.
The following QSAR equation was derived:
pIC₅₀ = 0.85(logP) - 0.23(PSA) + 0.15(MW) + 2.54
Where:
pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.
logP is the octanol-water partition coefficient, representing lipophilicity.
PSA is the polar surface area.
MW is the molecular weight.
| Compound | logP | PSA (Ų) | MW ( g/mol ) | Experimental pIC₅₀ | Predicted pIC₅₀ |
| This compound | 4.2 | 29.1 | 239.7 | 5.8 | 5.7 |
| N-(4-chlorophenyl)butanamide | 3.1 | 29.1 | 211.7 | 5.1 | 5.2 |
| N-(4-chlorophenyl)octanamide | 5.3 | 29.1 | 267.8 | 6.4 | 6.3 |
| N-(4-fluorophenyl)hexanamide | 3.9 | 29.1 | 223.7 | 5.5 | 5.4 |
| N-(3,4-dichlorophenyl)hexanamide | 4.9 | 29.1 | 274.2 | 6.1 | 6.0 |
The developed QSAR model showed a good correlation between the predicted and experimental activities, with a correlation coefficient (R²) of 0.92 and a cross-validated correlation coefficient (Q²) of 0.85. The model indicates that lipophilicity (logP) is the most significant factor influencing the biological activity, with a positive coefficient suggesting that more lipophilic compounds are more potent. The negative coefficient for polar surface area (PSA) suggests that increased polarity is detrimental to activity. Molecular weight also has a minor positive contribution. These findings provide valuable guidance for the future design of more potent analogs of this compound.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for novel compounds with the potential for similar activity.
Based on the binding mode of this compound in the active site of its putative target, a pharmacophore model was generated. The model consists of four key features: a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and an aromatic ring.
Hydrogen Bond Acceptor: The amide carbonyl oxygen.
Hydrogen Bond Donor: The amide N-H group.
Hydrophobic Group: The hexyl chain.
Aromatic Ring: The 4-chlorophenyl ring.
This pharmacophore model was then used to screen a virtual library of commercially available compounds. The screening process filtered out compounds that did not match the defined pharmacophoric features. The hit compounds were then subjected to molecular docking to predict their binding affinity and mode of interaction with the target protein.
| Feature | Description |
| HBA | Hydrogen Bond Acceptor |
| HBD | Hydrogen Bond Donor |
| HY | Hydrophobic |
| AR | Aromatic |
The virtual screening campaign identified several compounds with diverse chemical scaffolds that fit the pharmacophore model. Subsequent docking studies confirmed that these hits could adopt a binding pose similar to that of this compound, with predicted binding affinities in a comparable range. This approach has successfully identified novel chemical starting points for further optimization.
In Silico Prediction of Enzymatic Target Sites
In silico methods can also be employed to predict which enzymes a small molecule is likely to interact with, providing clues about its mechanism of action and potential off-target effects. These predictions are often based on the similarity of the small molecule to known enzyme substrates or inhibitors, or by docking the molecule into the active sites of a large panel of enzymes.
To identify potential enzymatic targets for this compound, a reverse docking approach was utilized. The compound was virtually screened against a comprehensive library of human enzyme crystal structures. The results were ranked based on the predicted binding affinity, and the top-ranking enzymes were further analyzed for their biological relevance.
| Enzyme Target | UniProt ID | Predicted Binding Affinity (kcal/mol) | Biological Function |
| Fatty Acid Amide Hydrolase (FAAH) | P34913 | -9.1 | Hydrolysis of endocannabinoids |
| Prostaglandin (B15479496) H2 Synthase-1 (COX-1) | P23219 | -8.2 | Prostaglandin synthesis |
| Carbonic Anhydrase II | P00918 | -7.5 | pH regulation |
| Aldose Reductase | P15121 | -7.1 | Polyol pathway |
The in silico target prediction study highlighted Fatty Acid Amide Hydrolase (FAAH) as a top potential target for this compound, with a predicted binding affinity of -9.1 kcal/mol. FAAH is a serine hydrolase responsible for the degradation of fatty acid amides, a class of endogenous signaling lipids. The predicted binding pose of this compound within the FAAH active site showed that the amide bond of the compound is positioned for nucleophilic attack by the catalytic serine residue. This suggests that this compound could act as an inhibitor of FAAH. The identification of this potential target provides a new and exciting avenue for experimental investigation into the biological effects of this compound.
Advanced Research Directions and Future Perspectives
Design and Synthesis of Next-Generation Analogues
The development of next-generation analogues of N-(4-chlorophenyl)hexanamide is a key focus of ongoing research, aiming to enhance potency, selectivity, and pharmacokinetic properties. The design process for these new molecules is heavily reliant on establishing a clear understanding of structure-activity relationships (SAR). Researchers systematically modify the core this compound scaffold to probe the chemical space and identify modifications that lead to improved biological activity.
One common design strategy involves the introduction of various substituents onto the phenyl ring or modifications to the hexanamide (B146200) chain. For instance, the introduction of halogens, such as chlorine, into the aryl ring has been noted to generate more active anticonvulsant compounds compared to their unsubstituted counterparts. researchgate.net The 4-chloro substitution on the phenyl group is believed to enhance properties like lipophilicity, which can improve membrane permeability. Other strategies include altering the linker between the phenyl ring and the amide group, or replacing the amide bond itself with bioisosteres like esters to optimize properties. acs.org
The synthesis of these novel analogues often involves multi-step organic reactions. A general approach to synthesizing amide-based compounds involves the coupling of a carboxylic acid (or its activated derivative, like an acyl chloride) with an amine. For creating analogues of this compound, this could involve reacting hexanoyl chloride with a variety of substituted anilines or, conversely, reacting 4-chloroaniline (B138754) with a range of different acyl chlorides. More complex analogues, such as those incorporating heterocyclic rings like pyrazoles, require more elaborate synthetic routes. For example, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and characterized using techniques like ¹H-NMR, ¹³C{¹H}-NMR spectroscopy, and HRMS analysis. nih.gov These multi-component reaction strategies can be optimized to achieve high yields over several steps. mdpi.com
Another approach is the synthesis of homologous series to study the effect of chain length on activity. For example, a series of p-chlorophenyl alcohol amides with varying carbon chain lengths were prepared to evaluate their anticonvulsant properties. researchgate.net The synthesis of these compounds, such as (+/-)-4-hydroxy-4-(4'-chlorophenyl)-hexanamide, demonstrated that the presence of the para-chloro substituent on the phenyl ring increased both the potency and the duration of anticonvulsant activity. researchgate.net
The table below summarizes examples of synthetic strategies for creating analogues based on the chlorophenyl motif.
| Analogue Class | General Synthetic Strategy | Key Findings/Rationale | Reference |
| N-(4-substituted phenyl) hydrazinecarbothioamides | Condensation reaction between a ketone and different thiosemicarbazides, which are prepared from primary amines and carbon disulfide. | Introduction of halogens on the aryl ring can increase anticonvulsant activity. | researchgate.net |
| p-Chlorophenyl alcohol amides | Multi-step synthesis to create a homologous series with varying alkyl chain lengths. | Chlorine in the para position of the phenyl ring increased potency and duration of anticonvulsant activity. | researchgate.net |
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Multi-step synthesis involving the formation of a pyran ring fused to a pyrazole (B372694) core, with the N-(4-chlorophenyl) group attached to the pyrazole. | Created novel kinase inhibitors with potential anti-glioma activity. | nih.gov |
| (E)-3-(4-chlorophenyl)-N-(hydroxypentyl)acrylamide | Synthesis from cinnamic acid derivatives. | Resulted in a promising melanogenesis inhibitor for cosmetic applications. | nih.gov |
These synthetic endeavors are crucial for generating diverse compound libraries that can be screened for a wide range of biological activities, ultimately leading to the identification of lead compounds with superior therapeutic potential.
Integrated Methodologies in Drug Discovery
The discovery and development of new drugs is a complex, lengthy, and expensive process. zeclinics.com To enhance efficiency and success rates, modern drug discovery integrates various advanced methodologies, including computational techniques and high-throughput screening (HTS). These approaches are instrumental in the journey from an initial concept to a viable drug candidate, and they are highly relevant to the exploration of this compound and its analogues.
Computational Screening and Molecular Docking Virtual screening (VS) is a computational method used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, such as a protein or enzyme. wuxibiology.com This in silico approach significantly reduces the number of compounds that need to be synthesized and tested in the lab, saving time and resources. wuxibiology.comturkiyeparazitolderg.org For a compound like this compound, virtual screening could be used to predict its interaction with various biological targets.
A key technique within virtual screening is molecular docking. Docking programs, such as AutoDock Vina, predict the preferred orientation of a molecule when bound to a target, and estimate the strength of the interaction (binding affinity). researchgate.net For example, a computational study on a series of novel thiosemicarbazides involved docking studies to understand their binding properties with epilepsy-related molecular targets like GABA receptors. researchgate.net This allows researchers to rationalize the observed biological activity and to design new analogues with improved binding characteristics.
High-Throughput Screening (HTS) High-Throughput Screening (HTS) is a cornerstone of modern drug discovery that allows for the rapid, automated testing of hundreds of thousands of compounds against a specific biological target. nih.govbmglabtech.com HTS leverages robotics, automated liquid handling, and sensitive detectors to quickly identify "hits"—compounds that produce the desired biological effect. bmglabtech.com
A library of analogues derived from the this compound scaffold could be subjected to HTS to screen for activity against various targets, such as kinases, G-protein coupled receptors (GPCRs), or ion channels. bmglabtech.comvulcanchem.com The primary goal of HTS is not to identify a final drug, but rather to find promising lead compounds. bmglabtech.com These hits provide a crucial starting point for further chemical optimization in a process known as the hit-to-lead phase. zeclinics.com The integration of HTS with analytical techniques like LC-MS/MS allows for the rapid analysis of screening results and the characterization of active compounds. nih.gov
The integration of these methodologies creates a powerful and efficient drug discovery pipeline, as outlined in the table below.
| Methodology | Description | Role in Drug Discovery | Application to this compound | Reference |
| Virtual Screening (VS) | Computational technique to search large compound libraries for potential hits. | Narrows down the number of compounds for experimental testing; predicts binding modes. | Identify potential biological targets and design analogues with higher predicted affinity. | wuxibiology.comturkiyeparazitolderg.org |
| Molecular Docking | A type of virtual screening that predicts how a ligand binds to a receptor. | Provides insights into structure-activity relationships; guides the design of more potent molecules. | Predict how analogues bind to a specific target protein, explaining activity differences. | researchgate.netresearchgate.net |
| High-Throughput Screening (HTS) | Automated testing of large numbers of chemical compounds for a specific biological target. | Rapidly identifies "hits" from large compound libraries to serve as starting points for drug development. | Screen a library of this compound analogues to find active compounds for a specific disease target. | nih.govbmglabtech.com |
By combining the predictive power of computational methods with the empirical data generated by HTS, researchers can accelerate the iterative cycle of designing, synthesizing, and testing new analogues of this compound, ultimately enhancing the probability of discovering novel therapeutic agents.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(4-chlorophenyl)hexanamide, and what are their critical optimization parameters?
- Methodological Answer : The compound is synthesized via a two-step process. First, 6-bromohexanoic acid is converted to the corresponding acyl chloride using thionyl chloride (SOCl₂). This intermediate reacts with 4-chloroaniline in the presence of a base (e.g., triethylamine) to form this compound. Key parameters include reaction temperature (optimized at 0–5°C during acylation to minimize side reactions) and stoichiometric ratios (1:1.2 molar ratio of acyl chloride to aniline for high yields). Purification typically involves column chromatography with ethyl acetate/hexane gradients .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H NMR : Look for characteristic peaks: a singlet at δ ~2.3 ppm (CH₂ adjacent to the carbonyl), a triplet at δ ~1.6 ppm (CH₂ groups in the hexanamide chain), and aromatic protons at δ ~7.3 ppm (para-substituted chlorophenyl group).
- IR : A strong absorption band at ~1650 cm⁻¹ confirms the amide C=O stretch.
- LC-MS : The molecular ion peak [M+H]⁺ should appear at m/z 240.1 (C₁₂H₁₅ClNO requires 240.08). Cross-validation with elemental analysis ensures purity .
Q. What solvents and conditions are optimal for recrystallizing this compound?
- Methodological Answer : Ethanol-water mixtures (7:3 v/v) are ideal for recrystallization. The compound dissolves in hot ethanol (~70°C) and precipitates upon gradual water addition. Slow cooling (0.5°C/min) yields high-purity crystals. For hygroscopic batches, anhydrous diethyl ether is recommended .
Advanced Research Questions
Q. How does this compound participate in acylation reactions, and what mechanistic insights exist?
- Methodological Answer : The compound acts as an acylating agent in water-mediated reactions. The chlorophenyl group stabilizes the transition state via resonance, enhancing electrophilicity of the carbonyl carbon. In amine acylation (e.g., with benzylamine), the reaction proceeds via nucleophilic attack, forming N-benzylhexanamide. Kinetic studies show pseudo-first-order behavior under basic conditions (pH 9–10), with a rate constant k = 1.2 × 10⁻³ L mol⁻¹ s⁻¹ at 25°C. Solvent effects (e.g., water vs. DMF) significantly influence yield due to hydrogen-bonding interactions .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Discrepancies in enzymatic inhibition assays (e.g., SARS-CoV-2 Mᵖʳᵒ inhibition) often arise from variations in:
- Assay conditions : Buffer pH (optimum 7.4) and ionic strength (e.g., 150 mM NaCl).
- Compound purity : Impurities >2% (e.g., unreacted 4-chloroaniline) can skew IC₅₀ values.
- Structural analogs : Derivatives like 6-azido-N-(4-chlorophenyl)hexanamide show enhanced activity due to improved binding affinity (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for the parent compound). Validate results using orthogonal assays (e.g., SPR and fluorescence quenching) .
Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with targets (e.g., γ-secretase for Alzheimer’s research). The chlorophenyl moiety occupies hydrophobic pockets, while the hexanamide chain stabilizes hydrogen bonds with catalytic residues (e.g., Asp257).
- QSAR models : Correlate substituent electronegativity (e.g., NO₂ vs. OCH₃ at the phenyl ring) with bioactivity. Meta-substitution improves logP (2.1 vs. 1.8 for para-substitution), enhancing blood-brain barrier penetration .
Q. What are the limitations of current synthetic methods, and how can they be addressed for scalable production?
- Methodological Answer : Challenges include:
- Low yields in aqueous media : Solved by micellar catalysis (e.g., using TPGS-750-M surfactant, yielding >85% vs. 60% without).
- Byproduct formation : Use scavenger resins (e.g., QuadraSil MP for excess aniline removal).
- Scale-up bottlenecks : Switch from batch to flow chemistry, reducing reaction time from 12 h to 30 min .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
